Onnamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

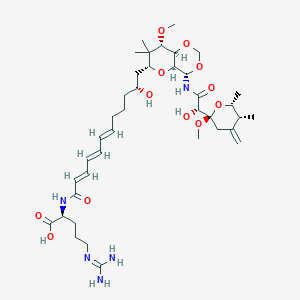

Onnamide, also known as this compound, is a useful research compound. Its molecular formula is C39H63N5O12 and its molecular weight is 793.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxicity and Histone Modification

Recent studies have demonstrated that onnamide exhibits notable cytotoxic effects against various cancer cell lines, including HeLa and P388 cells. The activity is influenced by the geometric isomerism of its side chains, which affects histone modifications and gene expression patterns. For instance, two analogs of this compound isolated from Theonella conica were found to alter histone modification levels significantly, suggesting a potential role in epigenetic regulation .

Ribotoxic Stress Induction

this compound A has been identified as a potent ribotoxic stress inducer. It inhibits protein synthesis and activates stress-activated protein kinases such as p38 mitogen-activated protein kinase and c-Jun N-terminal kinase. These activities lead to the activation of plasminogen activator inhibitor-1 gene expression in specific cell lines, indicating its potential use in modulating cellular stress responses .

Therapeutic Potential

Antiviral Activity

this compound has shown promise in antiviral applications, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). In vitro studies indicated that extracts containing this compound could suppress viral replication, highlighting its potential as a therapeutic agent during viral outbreaks .

Cancer Treatment

The ability of this compound to induce cytotoxicity in cancer cells positions it as a candidate for cancer treatment. Its mechanisms involving histone modification and ribotoxic stress suggest that it may be effective in targeting specific cancer pathways. The identification of IC50 values for various cell lines indicates that this compound's efficacy varies but can be significant at low concentrations .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Photoisomerization of Onnamide A

This compound A (3 ) undergoes light-induced geometric isomerization at its polyene moieties, generating analogs with distinct biological activities . Key findings include:

-

Products : Irradiation yields 2Z-onnamide A (1 ), 6Z-onnamide A (2 ), and 4Z-onnamide A (4 ), identified via HRESIMS and NMR analysis .

-

Mechanism : The reaction involves cis-trans isomerization at Δ²,³ and Δ⁶,⁷ positions (Figure 1), analogous to photodegradation observed in calyculins and marinomycins .

-

Artificial vs. Natural Isomerization : While lab-induced isomerization is confirmed, whether sunlight triggers this process in vivo remains unresolved .

Table 1: Photoisomerization Products of this compound A

| Isomer | Position of Z-Configuration | Yield (%) | Source |

|---|---|---|---|

| 1 | Δ²,³ | 0.0034 | T. conica |

| 2 | Δ⁶,⁷ | 0.0015 | T. conica |

| 4 | Δ⁴,⁵ | 0.0025 | Lab synthesis |

Impact of Geometry on Biological Activity

The polyene system’s geometry critically modulates cytotoxicity and epigenetic effects :

Cytotoxicity Against Cancer Cells

-

Potency Ranking : 4Z-onnamide A (4 ) > this compound A (3 ) > 2Z/6Z-onnamides A (1 , 2 ) (Table 2) .

-

SAR Insights :

Table 2: Cytotoxicity of this compound Analogs (IC₅₀, nM)

| Compound | HeLa Cells | P388 Cells |

|---|---|---|

| 1 | 540 | 620 |

| 2 | 520 | 600 |

| 3 | 210 | 240 |

| 4 | 130 | 150 |

| 5 | 38 | 42 |

| 6 | 1720 | 1980 |

Mechanistic Basis of Bioactivity

Onnamides inhibit eukaryotic protein synthesis by targeting ribosomes, akin to pederins :

-

Ribotoxic Stress : Activation of p38 kinase and JNK pathways induces apoptosis .

-

Epigenetic Effects : Sub-IC₅₀ concentrations alter histone H3K4 methylation, suggesting distinct mechanisms for cytotoxicity vs. epigenetic modulation .

Synthetic and Analytical Challenges

-

Purification : Multi-step HPLC (ODS, PHENYL-HEXYL columns) is required due to structural similarities among analogs .

-

Stability : Light exposure during isolation risks artifactual isomerization, complicating natural product characterization .

These findings underscore the dual role of onnamides’ polyene systems in dictating chemical reactivity and biological potency, highlighting their potential as leads for anticancer drug development. Further studies are needed to resolve the natural occurrence of photoisomerization and optimize synthetic routes for stable analogs.

Propiedades

Fórmula molecular |

C39H63N5O12 |

|---|---|

Peso molecular |

793.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27+,28-,30+,31+,32-,33-,35+,39-/m1/s1 |

Clave InChI |

YWUNVHXKGMPHDM-AMTQNMNTSA-N |

SMILES isomérico |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CCC/C=C/C=C/C=C/C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |

SMILES canónico |

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |

Sinónimos |

onnamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.